molecular formula C13H17NO2 B8303089 tert-Butyl 5-cyclopropylpicolinate

tert-Butyl 5-cyclopropylpicolinate

Cat. No. B8303089
M. Wt: 219.28 g/mol
InChI Key: OHYLVCPOYIOUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158620B2

Procedure details

Cyclopropylboronic acid (43.2 mg), tricyclohexylphosphine (10.9 mg), palladium acetate (4.34 mg) and potassium phosphate (288 mg) were added to a mixed solution of tert-butyl 5-bromopyridine-2-carboxylate (100 mg) in toluene (2 mL) and water (100 μL), and the mixture was stirred at 100° C. for nine hours and 30 minutes. After returning to room temperature, water was added to the reaction solution. After extraction with ethyl acetate, the organic layer was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound (11.6 mg).
Quantity
43.2 mg
Type
reactant
Reaction Step One
Quantity
10.9 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Quantity
4.34 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1(B(O)O)[CH2:3][CH2:2]1.C1(P(C2CCCCC2)C2CCCCC2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].Br[C:35]1[CH:36]=[CH:37][C:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[N:39][CH:40]=1>C1(C)C=CC=CC=1.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:1]1([C:35]2[CH:36]=[CH:37][C:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])=[N:39][CH:40]=2)[CH2:3][CH2:2]1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
43.2 mg
Type
reactant
Smiles
C1(CC1)B(O)O
Name
Quantity
10.9 mg
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
potassium phosphate
Quantity
288 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Name
Quantity
100 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
100 μL
Type
solvent
Smiles
O
Name
Quantity
4.34 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 100° C. for nine hours and 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to room temperature
EXTRACTION
Type
EXTRACTION
Details
After extraction with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(CC1)C=1C=CC(=NC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.6 mg
YIELD: CALCULATEDPERCENTYIELD 13.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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